molecular formula C12H19Cl2NO B1358570 3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride CAS No. 926921-62-2

3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride

Cat. No.: B1358570
CAS No.: 926921-62-2
M. Wt: 264.19 g/mol
InChI Key: MCRYCZSEVCPYAW-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride is a chemical compound with the molecular formula C12H18ClNO·HCl. It is also known by its IUPAC name, N-{3-[3-(chloromethyl)phenoxy]propyl}-N,N-dimethylamine hydrochloride. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride typically involves the reaction of 3-(chloromethyl)phenol with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution reactions: The chloride group can be replaced by other nucleophiles.

    Oxidation reactions: The compound can be oxidized to form various oxidation products.

    Reduction reactions: The compound can be reduced under specific conditions to yield different reduction products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, cyanides, and thioureas.

    Oxidation: Products include various oxidized derivatives of the original compound.

    Reduction: Products include reduced forms of the compound with different functional groups.

Scientific Research Applications

3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is used in biochemical studies to investigate the interactions of small molecules with biological macromolecules.

    Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological macromolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these macromolecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Chloromethyl)phenoxy]-N,N-dimethylpropylamine hydrochloride
  • 3-[3-(Dimethylamino)propoxy]benzyl bromide hydrochloride
  • 3-[3-(Dimethylamino)propoxy]benzyl iodide hydrochloride

Uniqueness

3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

3-[3-(chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-14(2)7-4-8-15-12-6-3-5-11(9-12)10-13;/h3,5-6,9H,4,7-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRYCZSEVCPYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640317
Record name 3-[3-(Chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926921-62-2
Record name 1-Propanamine, 3-[3-(chloromethyl)phenoxy]-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926921-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Chloromethyl)phenoxy]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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